bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride
Description
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrated dihydrochloride is a bis-derivative compound featuring two pyridin-2-yl groups linked via a piperazine-ethylamine scaffold, with a methoxyphenyl substituent on the piperazine ring. The compound is stabilized as a hydrated dihydrochloride salt, enhancing its solubility and stability. It is structurally related to intermediates used in synthesizing 5-HT1A receptor imaging agents, such as 131I-MPPI and 18F-MPPF, where conformational rigidity and hydrogen bonding play critical roles in receptor binding .
The synthesis involves coupling a 2-methoxyphenylpiperazine moiety with pyridin-2-amine derivatives, followed by crystallization from aqueous ketone solvents . The crystal structure reveals a chair conformation of the piperazine ring, with dihedral angles of 39.9° between the aromatic rings and anti-planar torsional angles (168.35° and 179.45°) at key bonds, which stabilize the molecule via O–H···O, N–H···O, and C–H···O hydrogen bonds .
Properties
Molecular Formula |
C23H28ClN5O |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C23H27N5O.ClH/c1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;/h2-13H,14-19H2,1H3;1H |
InChI Key |
ZTGPGIAMVLNAFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine
The synthesis begins with the preparation of the intermediate N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine, which is crucial for the final bis-substituted compound.
Step 1: Formation of 2-Methoxyphenylpiperazine
The 2-methoxyphenyl moiety is introduced by nucleophilic substitution or reductive amination on a piperazine ring. This step typically involves reacting 2-methoxyphenyl derivatives with piperazine under controlled conditions to yield 4-(2-methoxyphenyl)piperazine.Step 2: Alkylation with 2-Bromoethylpyridine
The 4-(2-methoxyphenyl)piperazine is then alkylated with 2-bromoethylpyridine or a related pyridin-2-yl ethyl halide to form the N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine intermediate.Step 3: Purification and Crystallization
The intermediate is purified by recrystallization from solvents such as acetone-water mixtures, yielding colorless block-shaped crystals. This purification step is critical for obtaining high purity for subsequent reactions.
Formation of the Bis-Substituted Compound
Step 4: Coupling to Form Bis-Substituted Amine
The bis-substituted compound is prepared by coupling two equivalents of the intermediate amine to a suitable bifunctional pyridin-2-amine derivative or by direct bis-alkylation strategies, ensuring both amine groups are substituted.Step 5: Salt Formation (Hydrated Dihydrochloride)
The free base bis-substituted amine is converted into its hydrated dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium. This step stabilizes the compound and improves its solubility and crystallinity.Step 6: Final Crystallization and Drying
The hydrated dihydrochloride salt is crystallized from mixed solvents (e.g., acetone/water) and dried under controlled conditions to obtain the final pure compound.
Reaction Conditions and Analytical Data
| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Methoxyphenyl derivative + piperazine, solvent (e.g., ethanol), reflux | Formation of 4-(2-methoxyphenyl)piperazine |
| 2 | Alkylation | 4-(2-methoxyphenyl)piperazine + 2-bromoethylpyridine, base (e.g., K2CO3), solvent (e.g., DMF), 60–80°C | Formation of intermediate amine |
| 3 | Purification | Recrystallization from acetone/water (1:1) | Crystals suitable for X-ray analysis |
| 4 | Coupling/bis-substitution | Intermediate amine + bifunctional pyridin-2-amine or bis-alkylation agent, solvent, controlled temperature | Formation of bis-substituted amine |
| 5 | Salt formation | Treatment with HCl (aqueous), room temperature | Formation of hydrated dihydrochloride salt |
| 6 | Crystallization and drying | Mixed solvent crystallization, vacuum drying | Pure, stable final compound |
Structural and Conformational Insights
The piperazine ring adopts a chair conformation, which is typical for this heterocycle, ensuring favorable spatial orientation for substitution.
The dihedral angle between the phenyl and pyridine rings is approximately 40°, influencing the molecular packing and solubility properties.
Hydrogen bonding involving the hydrochloride and water molecules stabilizes the crystal lattice, as evidenced by O–H···N and N–H···O interactions.
Research Findings and Applications
The intermediate and final bis-substituted compound serve as key ligands or intermediates in the synthesis of receptor imaging agents, particularly for serotonin 5-HT1A receptor ligands labeled with iodine-131 or fluorine-18 isotopes.
The synthetic methods reported emphasize mild reaction conditions, high regioselectivity, and crystallization techniques that yield well-defined crystalline materials suitable for pharmaceutical use.
The preparation approach is reproducible and scalable, making it suitable for both research and potential industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Structural Analysis
The structural complexity of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride allows for specific interactions with various receptors, making it a candidate for diverse therapeutic applications.
Neurological Disorders
Research indicates that the compound acts as a 5-hydroxytryptamine receptor 1A antagonist , suggesting its potential utility in treating conditions such as anxiety, depression, and other mood disorders. Its ability to modulate serotonin pathways may provide therapeutic benefits in neuropsychiatric conditions.
Case Studies:
- Study on Anxiety Disorders : A study demonstrated that compounds with similar structures could reduce anxiety-like behaviors in animal models, highlighting the potential of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amines) in managing anxiety disorders .
Cardiovascular Applications
The interaction of this compound with alpha1-adrenergic receptors implicates it in cardiovascular functions, particularly in regulating smooth muscle contraction and blood pressure. This suggests potential applications in treating hypertension and related cardiovascular diseases.
Research Insights:
Research has shown that compounds targeting alpha1-adrenoceptors can effectively lower blood pressure and improve vascular function .
Receptor Interactions
The compound's affinity for various receptors allows it to influence multiple pathways:
- 5-Hydroxytryptamine Receptors : Modulation of serotonin signaling pathways.
- Alpha1-Adrenergic Receptors : Impact on vascular smooth muscle contraction.
These interactions underline its significance as a multi-target drug candidate.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . The binding of the compound to these receptors can modulate their activity, leading to various physiological effects. Molecular docking studies and in silico simulations have provided insights into the binding affinity and the specific interactions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogs from the literature:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological Relevance |
|---|---|---|---|---|
| Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)·2HCl·H2O | C34H38Cl2N6O2·H2O | 675.67* | Bis-pyridin-2-yl, methoxyphenylpiperazine, dihydrochloride hydrate | 5-HT1A receptor imaging agents |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () | C12H17N3O·2HCl | 292.2 | Piperidinyl backbone, pyridin-4-yl ketone, dihydrochloride | Not specified |
| N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide () | C21H21ClN4OS | 412.9 | Chlorophenylpyridazine, thiophene-acetamide, piperidinyl linker | Not specified |
| N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate () | C19H25N4O·H2O | 334.43 | Monomeric analog, methoxyphenylpiperazine, pyridin-2-amine, monohydrate | Intermediate for 5-HT1A ligands |
*Calculated based on formula.
Key Observations:
Backbone Variations: The target compound’s bis-pyridin-2-yl structure contrasts with the pyridin-4-yl ketone in and the pyridazine-thiophene system in . The methoxyphenyl group in the target compound and ’s monomeric analog is critical for 5-HT1A affinity, while ’s chlorophenyl group may confer distinct pharmacological properties.
Salt and Hydration State: The dihydrochloride hydrate form of the target compound enhances aqueous solubility compared to the monohydrate in . ’s dihydrochloride salt lacks hydration, which may reduce stability under humid conditions.
Conformational Rigidity: The anti-planar torsional angles (168–179°) in the target compound and its monomeric analog () suggest conformational rigidity, which is advantageous for receptor binding. In contrast, compounds with flexible linkers (e.g., ’s acetamide) may exhibit lower selectivity.
Pharmacological and Functional Insights
- 5-HT1A Receptor Targeting: The monomeric analog () is a precursor to imaging agents like 18F-MPPF, indicating that the bis-derivative may have enhanced binding avidity due to dual pyridin-2-yl groups. However, steric hindrance from the second pyridyl group could reduce efficacy compared to monomeric analogs .
Analytical Methods for Characterization
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis involves a multi-step alkylation and purification process. Key steps include:
-
Piperazine Functionalization : Reacting 2-methoxyphenylpiperazine with ethylenediamine derivatives under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
-
Coupling with Pyridine Moieties : Subsequent reaction with 2-aminopyridine derivatives at 60–70°C in acetonitrile, followed by hydrochloric acid treatment to form the dihydrochloride salt.
-
Optimization : Yield improvements (e.g., from 65% to 82%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of piperazine to pyridine precursor) and using inert gas purging to minimize oxidation byproducts .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine alkylation | DCM, Et₃N, 24h reflux | 75 | 92% |
| Pyridine coupling | CH₃CN, 60°C, 12h | 82 | 95% |
| Salt formation | HCl (aq.), 0°C | 89 | 98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of methoxyphenyl (δ 3.75 ppm, singlet) and pyridyl protons (δ 8.2–8.6 ppm multiplet). Integration ratios validate stoichiometry .
- Mass Spectrometry (ESI-MS) : The molecular ion peak at m/z 330.43 ([M+H]⁺) matches the theoretical mass. Isotopic patterns distinguish dihydrochloride adducts .
- X-ray Diffraction : Single-crystal analysis (e.g., orthorhombic Pna2₁ space group, a = 13.451 Å, b = 19.847 Å) confirms molecular geometry and hydrogen bonding with water .
Advanced Research Questions
Q. How can researchers design experiments to investigate dual receptor binding affinity, particularly for histamine H1/H4 receptors?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1, [³H]-JNJ 7777120 for H4) in HEK-293 cells expressing recombinant receptors. Measure IC₅₀ values via nonlinear regression .
- Functional Assays : Monitor calcium flux (FLIPR) or cAMP inhibition (H4 Gi-coupled) to assess antagonism. Include positive controls (e.g., cetirizine for H1) .
- Data Interpretation : Compare Hill slopes to identify cooperative binding. Contradictions in IC₅₀ values across studies may arise from receptor dimerization or assay-specific conditions .
Q. What strategies resolve contradictions in pharmacological data, such as divergent IC₅₀ values reported for H1 receptor inhibition?
- Methodological Answer :
- Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and buffer conditions (pH 7.4, 1 mM Mg²⁺).
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
- Structural Re-evaluation : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity. Discrepancies may arise from protonation states of the piperazine nitrogen at physiological pH .
Q. In crystallographic studies, what parameters ensure accurate determination of molecular conformation, and how does thermal ellipsoid analysis contribute?
- Methodological Answer :
- Data Collection : Use a Rigaku R-AXIS Spider diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) at 153 K. Collect ≥95% completeness in the θ range 2.5–25.0° .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Thermal ellipsoids (50% probability level) reveal flexibility in the methoxyphenyl group (C18—O1 torsion angle = −176.7°) and water coordination .
- Validation : Check R-factors (R₁ < 0.05 for I > 2σ(I)) and ADP (average Ueq ≈ 0.05 Ų for non-H atoms) .
Q. How can impurity profiling be systematically conducted using HPLC-MS, and what are critical validation factors?
- Methodological Answer :
- Method Development : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid (A) and acetonitrile (B). Gradient: 10% B to 90% B over 25 min.
- Detection : ESI-MS in positive mode (m/z 100–600). Identify impurities (e.g., des-methyl analogs at m/z 316.39) via fragmentation patterns .
- Validation : Assess linearity (R² > 0.995 for 0.1–200 µg/mL), LOD (0.01 µg/mL), and precision (%RSD < 2.0 for intra-day replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
